n-Dansyl-trans-4-hydroxy-l-proline

Catalog No.
S14268631
CAS No.
35026-16-5
M.F
C17H20N2O5S
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Dansyl-trans-4-hydroxy-l-proline

CAS Number

35026-16-5

Product Name

n-Dansyl-trans-4-hydroxy-l-proline

IUPAC Name

(2S,4R)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C17H20N2O5S/c1-18(2)14-7-3-6-13-12(14)5-4-8-16(13)25(23,24)19-10-11(20)9-15(19)17(21)22/h3-8,11,15,20H,9-10H2,1-2H3,(H,21,22)/t11-,15+/m1/s1

InChI Key

KPMHEEJRFWEAKY-ABAIWWIYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CC(CC3C(=O)O)O

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3C[C@@H](C[C@H]3C(=O)O)O

N-Dansyl-trans-4-hydroxy-L-proline is a synthetic compound that combines the dansyl group with trans-4-hydroxy-L-proline, an amino acid derivative. The dansyl group, known for its fluorescent properties, enhances the compound's utility in biochemical applications, particularly in labeling and tracking peptides and proteins. The molecular formula of N-Dansyl-trans-4-hydroxy-L-proline is C13H15N1O3SC_{13}H_{15}N_{1}O_{3}S, and it features a dansyl moiety attached to the hydroxyl group of trans-4-hydroxy-L-proline.

This compound is recognized for its role in various biological studies due to its ability to form stable conjugates with amino acids and proteins, making it a valuable tool in peptide synthesis and analysis.

  • Substitution Reactions: The dansyl group can undergo substitution with other functional groups, allowing for the modification of the compound's properties.
  • Oxidation and Reduction Reactions: While less common, these reactions can occur under specific conditions, potentially altering the compound's structure and reactivity.

Common reagents used in reactions involving N-Dansyl-trans-4-hydroxy-L-proline include bases like sodium hydroxide and sodium carbonate, as well as oxidizing agents such as hydrogen peroxide. These reactions can lead to various products depending on the specific conditions employed .

N-Dansyl-trans-4-hydroxy-L-proline exhibits biological activity related to its structural components. The trans-4-hydroxy-L-proline part is known to influence collagen stability and function due to its incorporation into collagen molecules. The dansyl moiety provides fluorescence, enabling researchers to track biological processes involving proteins and peptides. This compound has been utilized in studies assessing protein interactions, enzyme activities, and cellular processes due to its ability to label biomolecules effectively.

The synthesis of N-Dansyl-trans-4-hydroxy-L-proline typically involves the following steps:

  • Formation of the Dansyl Derivative: Dansyl chloride is reacted with trans-4-hydroxy-L-proline in an alkaline medium, often using sodium hydroxide or sodium carbonate as a base.
  • Purification: After the reaction, purification steps such as recrystallization or chromatography are employed to isolate the desired product from unreacted materials and byproducts.

This method allows for efficient production of N-Dansyl-trans-4-hydroxy-L-proline suitable for research applications .

Research involving N-Dansyl-trans-4-hydroxy-L-proline often focuses on its interactions with proteins and enzymes. Studies have shown that this compound can bind selectively to certain amino acid residues within proteins, influencing their structure and function. Additionally, its fluorescent nature allows for real-time monitoring of these interactions in biological systems, providing insights into cellular mechanisms and protein dynamics.

Several compounds share structural similarities with N-Dansyl-trans-4-hydroxy-L-proline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Dansyl chlorideContains a dansyl groupUsed primarily for labeling; reactive halide
trans-4-Hydroxy-L-prolineAmino acid derivative without dansyl groupImportant for collagen stability
N-Boc-trans-4-hydroxy-L-prolineProtected form of trans-4-hydroxy-L-prolineUsed in peptide synthesis; less reactive
Dansylated amino acidsAmino acids modified with dansyl groupsVersatile labeling agents for various studies

N-Dansyl-trans-4-hydroxy-L-proline is unique due to its combination of fluorescent properties with the structural features of trans-4-hydroxy-L-proline, making it particularly useful in studying protein dynamics and interactions while contributing to collagen research .

Origins of Fluorescent Labeling in Protein Chemistry

The development of fluorescent amino acid derivatives traces its roots to the mid-20th century, when researchers sought methods to visualize biomolecules without disrupting their native functions. A pivotal breakthrough came in 1962 with the isolation of green fluorescent protein (GFP) from Aequorea victoria jellyfish, which demonstrated that intrinsic fluorescence could be genetically encoded. However, GFP’s large size ($$\sim$$27 kDa) and limited spectral range spurred interest in smaller synthetic fluorophores.

Dansyl chloride, first synthesized in the 1950s, became a cornerstone of this effort. Its ability to form stable sulfonamide bonds with primary amines—such as the ε-amino group of lysine or N-terminal residues—revolutionized protein sequencing and localization studies. By the 1970s, dansylated amino acids like N-dansyl-trans-4-hydroxy-L-proline were being used to investigate peptide conformation and collagen biosynthesis.

Table 1: Key Milestones in Fluorescent Amino Acid Development

YearDiscovery/InnovationSignificance
1952Synthesis of dansyl chlorideEnabled covalent labeling of amines with fluorescent tags
1962Isolation of GFPDemonstrated natural fluorescence in proteins
1970Detection of bound trans-4-hydroxy-L-prolineRevealed hydroxyproline’s role in plant cell wall structure
1994First use of GFP in C. elegansEstablished GFP as a genetically encodable marker
2022N-Methyl derivatives for neuroprotectionHighlighted therapeutic potential of modified hydroxyproline analogs

Advancements in Hydroxyproline-Based Probes

Trans-4-hydroxy-L-proline, a post-translationally modified amino acid abundant in collagen, gained attention for its role in stabilizing triple-helical structures. Early studies in Santalum album (sandalwood) demonstrated that bound trans-4-hydroxy-L-proline constituted >90% of hydroxyproline in cell wall fractions, suggesting its importance in plant extracellular matrix integrity. This finding motivated the synthesis of dansylated analogs to probe hydroxyproline’s conformational dynamics.

N-Dansyl-trans-4-hydroxy-L-proline’s fluorescence is highly sensitive to local polarity, making it ideal for studying protein-solvent interactions. For example, when incorporated into collagen-mimetic peptides, the dansyl group’s quantum yield increases upon helix formation due to reduced solvent quenching. This property has been exploited to monitor collagen folding in real time.

High-Performance Liquid Chromatography represents a cornerstone analytical technique for the characterization of n-Dansyl-trans-4-hydroxy-l-proline in protein chemistry applications. The compound's inherent fluorescent properties, derived from the dansyl moiety, provide exceptional analytical advantages when coupled with appropriate chromatographic systems [1] [2].

Reverse-Phase Separation of Dansylated Derivatives

Reverse-phase High-Performance Liquid Chromatography has emerged as the predominant separation method for dansylated amino acid derivatives, including n-Dansyl-trans-4-hydroxy-l-proline. The technique exploits the hydrophobic characteristics imparted by the dansyl group, enabling effective retention and separation on C18 stationary phases [3] [4].

The chromatographic behavior of n-Dansyl-trans-4-hydroxy-l-proline follows predictable patterns established for dansylated amino acids. Reverse-phase columns, particularly those packed with 5-micron C18 particles measuring 250 × 4.6 millimeters, provide optimal resolution for these derivatives [2] [3]. The compound exhibits strong retention characteristics due to the hydrophobic dansyl moiety, which interacts favorably with the octadecylsilane stationary phase.

Mobile phase composition plays a critical role in achieving optimal separation. Gradient elution systems using acetonitrile and phosphate buffer combinations have demonstrated superior performance compared to isocratic methods [4] [5]. The typical gradient profile begins with 100% phosphate buffer at pH 6.5 to 7.0, followed by a linear increase in acetonitrile concentration to 50% over 15 to 25 minutes. This approach ensures adequate retention of early-eluting polar compounds while providing sufficient organic modifier strength for the elution of more hydrophobic dansylated derivatives.

Temperature control significantly impacts the reproducibility and efficiency of reverse-phase separations. Maintaining column temperature between ambient conditions and 40°C provides consistent retention times and peak shapes [2]. The thermodynamic properties of n-Dansyl-trans-4-hydroxy-l-proline suggest optimal separation occurs at temperatures between 25°C and 35°C, where the balance between retention and peak efficiency is maximized.

Flow rate optimization represents another critical parameter in reverse-phase separations. Studies have demonstrated that flow rates between 0.5 and 1.5 milliliters per minute provide adequate resolution while maintaining reasonable analysis times [2] [3]. For n-Dansyl-trans-4-hydroxy-l-proline, a flow rate of 1.0 milliliter per minute typically yields optimal peak shapes and resolution from interfering compounds.

The elution order of dansylated derivatives follows predictable patterns based on amino acid side chain properties. Polar amino acids, including those containing hydroxyl groups such as trans-4-hydroxy-l-proline, elute earlier than their non-polar counterparts [3] [4]. This characteristic enables predictable retention time assignments and facilitates method development for complex protein hydrolysates.

Fluorescence Quantification Thresholds and Sensitivity Limits

The fluorescence properties of n-Dansyl-trans-4-hydroxy-l-proline provide exceptional sensitivity for quantitative analysis in protein chemistry applications. The compound exhibits characteristic excitation and emission wavelengths that enable selective detection with minimal interference from biological matrices [1] [6].
The excitation maximum for n-Dansyl-trans-4-hydroxy-l-proline occurs at 340 nanometers, consistent with other dansylated amino acid derivatives [1] [6]. This wavelength provides optimal photon absorption efficiency while minimizing interference from endogenous fluorescent compounds commonly present in protein samples. The emission maximum at 538 nanometers represents the characteristic yellow-green fluorescence of the dansyl chromophore, which exhibits excellent separation from background fluorescence typically encountered in biological systems.

Detection sensitivity for n-Dansyl-trans-4-hydroxy-l-proline approaches the low picomole range under optimal conditions. Studies have demonstrated detection limits ranging from 10 to 50 picomoles for dansylated amino acids using fluorescence detection [6] [7]. For n-Dansyl-trans-4-hydroxy-l-proline specifically, detection limits of approximately 25 picomoles represent typical performance levels achievable with standard fluorescence detectors.

The linear dynamic range extends over three to four orders of magnitude, providing excellent quantitative capabilities for protein analysis applications [7]. This range typically spans from the detection limit to approximately 10,000 picomoles, enabling accurate quantification across a wide concentration range encountered in protein hydrolysates and biological samples.
Environmental factors significantly influence fluorescence quantum yield and detection sensitivity. The pH of the mobile phase affects both the stability of the dansyl group and its fluorescence efficiency [1] [8]. Optimal fluorescence intensity occurs in the pH range of 7.0 to 8.5, where the dansyl group maintains its maximum quantum yield while remaining chemically stable. Outside this range, fluorescence intensity decreases significantly, with particular sensitivity to acidic conditions below pH 6.0.

Solvent composition impacts fluorescence detection through multiple mechanisms. Aqueous solutions typically result in fluorescence quenching due to hydrogen bonding interactions with the dansyl chromophore [9] [8]. The incorporation of organic modifiers, particularly acetonitrile, enhances fluorescence intensity by reducing solvent-mediated quenching effects. This phenomenon explains the improved sensitivity observed in reverse-phase systems compared to normal-phase or hydrophilic interaction chromatography.

Temperature effects on fluorescence detection are generally minimal within the typical range of chromatographic operations. However, elevated temperatures above 40°C can result in decreased fluorescence intensity due to increased non-radiative decay processes [8]. Maintaining consistent temperature conditions ensures reproducible quantitative results.

The quantum yield of n-Dansyl-trans-4-hydroxy-l-proline is estimated at approximately 0.4 in typical reverse-phase mobile phases [8]. This value represents excellent fluorescence efficiency, contributing to the high sensitivity achievable with fluorescence detection. The quantum yield remains relatively stable across the pH range of 7.0 to 8.5, supporting the use of phosphate buffer systems in chromatographic applications.

Stability considerations are crucial for accurate quantitative analysis. Dansylated derivatives, including n-Dansyl-trans-4-hydroxy-l-proline, exhibit excellent stability under typical analysis conditions for periods up to 12 hours [8]. This stability allows for batch processing of samples and automated analysis systems without significant degradation of the fluorescent signal.

Mass Spectrometric Characterization of Labeled Peptides

Mass spectrometry provides complementary structural information for n-Dansyl-trans-4-hydroxy-l-proline and its incorporation into peptides. The technique offers definitive molecular weight determination, structural confirmation, and sequence analysis capabilities that enhance the analytical characterization of dansylated protein derivatives [10] [11].

Electrospray ionization mass spectrometry represents the primary ionization method for n-Dansyl-trans-4-hydroxy-l-proline analysis. The compound exhibits a molecular weight of 348.4 daltons, generating characteristic molecular ion peaks at m/z 349.4 in positive ion mode [12]. The soft ionization nature of electrospray preserves the integrity of the dansyl group while providing molecular weight information essential for compound identification.

The ionization efficiency of dansylated peptides shows significant enhancement compared to their non-derivatized counterparts [10]. This improvement results from the basic dimethylamino group present in the dansyl moiety, which readily accepts protons during the electrospray process. The enhanced ionization translates directly to improved detection sensitivity, with typical detection limits in the low femtomole range for dansylated peptides.

Tandem mass spectrometry provides detailed structural information through controlled fragmentation of dansylated peptides. The fragmentation patterns of n-Dansyl-trans-4-hydroxy-l-proline-containing peptides exhibit characteristic features that facilitate structural elucidation [10] [11]. The dansyl group typically fragments to produce diagnostic ions at m/z 170.096, corresponding to the dimethylaminonaphthalene cation, which serves as a signature for dansylated compounds.

Collision-induced dissociation studies reveal that dansylated peptides preferentially fragment at the dansyl-amino acid bond, producing abundant dansyl-specific ions [11]. This fragmentation pattern provides valuable information for sequence determination and helps confirm the presence of the dansyl modification. The intensity of the m/z 170.096 ion often serves as a marker for dansylation efficiency and can be used for semi-quantitative analysis.

High-resolution mass spectrometry enables accurate mass determination essential for elemental composition confirmation. The accurate mass of n-Dansyl-trans-4-hydroxy-l-proline (348.1175 daltons) provides definitive identification when measured with sub-parts-per-million accuracy [13]. This precision proves particularly valuable when analyzing complex protein hydrolysates where isobaric interferences may occur.

Liquid chromatography-mass spectrometry coupling provides the optimal analytical platform for comprehensive characterization of dansylated peptides [13] [14]. The combination of chromatographic separation with mass spectrometric detection enables the analysis of complex mixtures while providing both retention time and mass spectral information for compound identification. The method proves particularly valuable for peptide mapping studies where multiple dansylated amino acids must be simultaneously characterized.

Ion mobility mass spectrometry offers additional separation capabilities based on molecular shape and charge distribution. Dansylated peptides exhibit distinct mobility characteristics that can be exploited for improved separation from interfering compounds [15]. The technique provides an additional dimension of selectivity that enhances the specificity of mass spectrometric analysis.

Matrix-assisted laser desorption/ionization mass spectrometry represents an alternative ionization method particularly suited for peptide analysis [10]. The method provides excellent sensitivity for dansylated peptides while generating predominantly singly charged ions that simplify spectral interpretation. The technique proves particularly valuable for peptide fingerprinting applications where molecular weight information is the primary analytical requirement.

The stability of dansylated peptides under mass spectrometric conditions is generally excellent, with minimal in-source fragmentation observed under typical analysis conditions [11]. This stability enables accurate molecular weight determination and facilitates quantitative analysis using stable isotope dilution methods. The robust nature of the dansyl group ensures consistent performance across different instrumental platforms and analysis conditions.

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

364.10929292 g/mol

Monoisotopic Mass

364.10929292 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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